N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
Description
This compound features a 6-fluoro-4-oxoquinazolin-3(4H)-yl moiety linked via an ethyl group to an indole-6-carboxamide scaffold. The quinazolinone ring is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π stacking interactions, often enhancing binding affinity to biological targets such as kinases or enzymes . The fluorine atom at position 6 of the quinazolinone may improve metabolic stability and bioavailability by reducing oxidative metabolism .
Properties
Molecular Formula |
C19H15FN4O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H15FN4O2/c20-14-3-4-16-15(10-14)19(26)24(11-23-16)8-7-22-18(25)13-2-1-12-5-6-21-17(12)9-13/h1-6,9-11,21H,7-8H2,(H,22,25) |
InChI Key |
HOYNEGJWVRMHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions
-
Synthesis of Quinazolinone Core
Starting Materials: 2-aminobenzoic acid and ethyl fluoroacetate.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to form the quinazolinone ring.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The quinazolinone ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom in the quinazolinone ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized indole.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide as an anticancer agent. Its structural components suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : Preliminary research indicates that this compound may inhibit certain protein kinases that are crucial for cancer cell signaling pathways. This inhibition could lead to reduced cell proliferation and increased apoptosis in malignant cells .
Antifungal Properties
The compound has also been evaluated for its antifungal activity. In vitro studies demonstrate that it exhibits significant antifungal effects against various fungal strains, potentially outperforming established antifungal agents like fluconazole .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is critical for optimizing its efficacy.
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Indole Core | Anticancer Activity | Essential for interaction with cancer-related targets |
| Quinazolinone Moiety | Antifungal Activity | Enhances binding affinity to fungal enzymes |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, including the formation of the indole and quinazolinone structures, followed by coupling reactions to achieve the final compound .
Synthetic Pathway Overview
- Formation of Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Synthesis of Quinazolinone Moiety : The quinazolinone part is generated via condensation reactions.
- Coupling Reaction : Finally, the two moieties are coupled to form this compound.
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activities of this compound:
In Vitro Studies
In vitro assays have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and breast cancer cell lines . The IC50 values obtained indicate its potency compared to standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit certain enzymes, while the indole moiety can interact with cellular receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Structural Variations: The target compound uses an ethyl linker to connect the quinazolinone and indole groups, providing moderate flexibility. Substituent Effects: Chlorine in indole derivatives (e.g., 5t ) increases lipophilicity but may raise toxicity concerns. The target compound’s fluorine substituent offers a balance of electronegativity and steric minimalism.
Physicochemical Properties: The target compound’s molecular weight (381.36 g/mol) falls within the acceptable range for oral bioavailability, similar to L486-0678 (380.42 g/mol) .
Biological Relevance: The quinazolinone core is recurrent in kinase inhibitors (e.g., EGFR inhibitors) and enzyme activators (e.g., glucokinase in 4ISE ). The target compound’s indole group may confer selectivity for targets like tyrosine kinases or nuclear receptors.
Synthetic Accessibility :
- The target compound can likely be synthesized via amide coupling (e.g., EDC/DMAP-mediated ), analogous to methods used for I14 . Piperidine-linked analogs (e.g., L486-0678 ) may require additional steps for ring formation.
Research Findings and Implications
- Fluorine’s Role : The 6-fluoro substituent likely enhances metabolic stability compared to chlorine-containing analogs (e.g., 5t ), as fluorine resists cytochrome P450-mediated oxidation .
- Linker Optimization : Ethyl linkers balance flexibility and steric demands, whereas bulkier groups (e.g., piperidine in L486-0686 ) may restrict conformational adaptability, affecting binding entropy.
Biological Activity
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic compound characterized by its unique structural features, which include an indole ring and a quinazolinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H15FN4O2, with a molecular weight of 350.3 g/mol. The presence of a fluorine atom enhances the compound's pharmacological properties, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O2 |
| Molecular Weight | 350.3 g/mol |
| Structural Features | Indole and quinazolinone moieties |
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast cancer cells (MCF-7) with a GI50 ranging from 0.95 µM to 1.50 µM . The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Key Findings:
- Inhibitory Effects: The compound has been observed to suppress cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), which are critical in cancer progression.
- Apoptotic Induction: It induces apoptosis as evidenced by the activation of caspases (3, 8, 9) and modulation of apoptotic markers such as Bax and Bcl2 .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have demonstrated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The unique dual heterocyclic structure of this compound may confer distinct biological properties not found in other similar compounds. Comparative analysis with structurally related compounds has highlighted its unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide | Indole core with dimethoxybenzyl group | Lacks the quinazolinone moiety |
| N-(5-chloroindolyl)-1H-indole-6-carboxamide | Indole core with chlorine substitution | Different halogen substituent |
| 2-(6-fluoroquinazolin-4-one) derivatives | Quinazolinone without indole linkage | No indole structure present |
Case Studies and Research Findings
Research has focused on synthesizing derivatives of indole carboxamides that target specific enzymes associated with cancer and bacterial resistance mechanisms. For example, studies have shown that indole derivatives can effectively inhibit MmpL3, an essential transporter in mycobacterial species, indicating their potential as novel antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
